molecular formula C16H16FN3O2 B11113430 N'-[(E)-(4-Fluorophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide

N'-[(E)-(4-Fluorophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide

Cat. No.: B11113430
M. Wt: 301.31 g/mol
InChI Key: QEUSZNJPLSODNK-VXLYETTFSA-N
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Description

N’-[(E)-(4-Fluorophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide is a chemical compound with the molecular formula C16H15FN2O2. This compound is known for its unique structural properties, which include a fluorophenyl group and a methoxyphenyl group connected through a hydrazide linkage. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

The synthesis of N’-[(E)-(4-Fluorophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide typically involves the condensation of 4-fluorobenzaldehyde with 2-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then treated with hydrazine hydrate to form the final product .

Chemical Reactions Analysis

N’-[(E)-(4-Fluorophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-[(E)-(4-Fluorophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Fluorophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N’-[(E)-(4-Fluorophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide can be compared with other similar compounds, such as:

    N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline: This compound has a similar structure but contains a dimethylamino group instead of a fluorophenyl group.

    N’-[(E)-(4-Fluorophenyl)methylidene]-2-[(4-methoxyphenyl)amino]acetohydrazide: This compound is structurally similar but has a different substitution pattern on the phenyl ring.

The uniqueness of N’-[(E)-(4-Fluorophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide lies in its specific substitution pattern and the presence of both fluorophenyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C16H16FN3O2

Molecular Weight

301.31 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2-(2-methoxyanilino)acetamide

InChI

InChI=1S/C16H16FN3O2/c1-22-15-5-3-2-4-14(15)18-11-16(21)20-19-10-12-6-8-13(17)9-7-12/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+

InChI Key

QEUSZNJPLSODNK-VXLYETTFSA-N

Isomeric SMILES

COC1=CC=CC=C1NCC(=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

COC1=CC=CC=C1NCC(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

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